molecular formula C23H18ClNO4 B13555866 (R)-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid CAS No. 1025496-19-8

(R)-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid

Cat. No.: B13555866
CAS No.: 1025496-19-8
M. Wt: 407.8 g/mol
InChI Key: JXDNNHWVILUHSO-UHFFFAOYSA-N
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Description

®-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-phenyl group and a fluorenylmethoxycarbonylamino group attached to an acetic acid backbone. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) protected amino acid. The Fmoc group is introduced to protect the amino group during subsequent reactions. The chloro-phenyl group is then introduced through a substitution reaction, followed by the coupling of the protected amino acid with acetic acid under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

®-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

    Substitution: The chloro-phenyl group can participate in nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, ®-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its ability to interact with specific biological targets makes it useful in the development of biochemical assays and drug discovery.

Medicine

In medicine, ®-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid may serve as a lead compound for the development of new pharmaceuticals. Its potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ®-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The pathways involved in its mechanism of action can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    ®-(2-Bromo-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid: Similar structure with a bromo group instead of a chloro group.

    ®-(2-Methyl-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid: Similar structure with a methyl group instead of a chloro group.

    ®-(2-Nitro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid: Similar structure with a nitro group instead of a chloro group.

Uniqueness

The uniqueness of ®-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro-phenyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1025496-19-8

Molecular Formula

C23H18ClNO4

Molecular Weight

407.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C23H18ClNO4/c24-20-12-6-5-11-18(20)21(22(26)27)25-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,25,28)(H,26,27)

InChI Key

JXDNNHWVILUHSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4Cl)C(=O)O

Origin of Product

United States

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